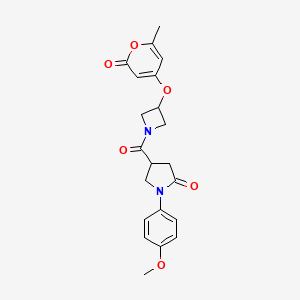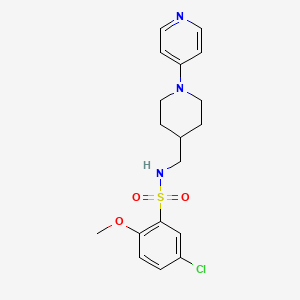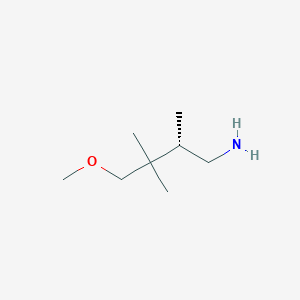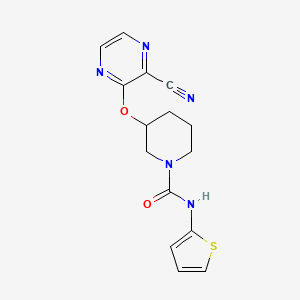
Fmoc-N-Me-Gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-N-Me-Gln-OH” is a chemical compound with the CAS Number: 910056-51-8 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-methyl-L-glutamine . It is used as a building block in the synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Synthesis Analysis
A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy . Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The desired amino acids, Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
Molecular Structure Analysis
The molecular structure of “Fmoc-N-Me-Gln-OH” is represented by the SMILES string NC(=O)CCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI key is RKLOXTAEGHPJPW-SFHVURJKSA-N .
Chemical Reactions Analysis
“Fmoc-N-Me-Gln-OH” is a useful building block, used in the first total synthesis of sponge-derived cyclic depsipeptide natural products polydiscamides B, C, and D .
Physical And Chemical Properties Analysis
“Fmoc-N-Me-Gln-OH” has a molecular weight of 382.42 . It is a solid at room temperature and should be stored at 2-8°C .
Scientific Research Applications
Hydrogel Formation
Fmoc-N-Me-Gln-OH can be used in the formation of hydrogels. The self-assembly of peptide derivatives, including Fmoc-N-Me-Gln-OH, can lead to the formation of supramolecular nanostructures in aqueous media, which subsequently form hydrogels . These hydrogels have potential applications in various biofunctional materials .
Bioavailability and Half-Life Enhancement
N-methylation of one or more of the amino acids within a peptide sequence, including Fmoc-N-Me-Gln-OH, can enhance the bioavailability and half-life of peptides in vivo . This can be particularly useful in drug development.
Solid-Phase Synthesis
Fmoc-N-Me-Gln-OH can be synthesized using a solid-phase synthesis method. A 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protective group for the carboxylic acid strategy . This method has been tested with two amino acids: Fmoc-Thr (tBu)-OH and Fmoc-βAla-OH .
N-Methylation
Fmoc-N-Me-Gln-OH is an example of an N-methyl amino acid. N-methyl amino acids have shown enhanced biological stability in peptides compared to standard amino acids . This can be beneficial in the development of stable peptide-based drugs.
Endosomolytic Analog
Fmoc-N-Me-Gln-OH can be used in the creation of endosomolytic analogs of cell-penetrating peptides. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape .
Fabrication of Biofunctional Materials
The self-assembling peptide derivatives, including Fmoc-N-Me-Gln-OH, have attracted rapidly increasing attention for the fabrication of various biofunctional materials . These materials have broad applications in research and drug development .
Mechanism of Action
Target of Action
Fmoc-N-Me-Gln-OH, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amine groups in amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-N-Me-Gln-OH acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by a base, usually piperidine , which prevents the substrate from reacting with the dibenzofulvene byproduct .
Biochemical Pathways
The use of Fmoc-N-Me-Gln-OH is widespread in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . , ensuring the integrity of the peptide chain during synthesis.
Pharmacokinetics
Its solubility properties in most organic solvents are good , which can impact its effectiveness in peptide synthesis.
Result of Action
The use of Fmoc-N-Me-Gln-OH results in significantly purer peptides than other derivatives used for the introduction of Gln . It allows for the synthesis of peptides of significant size and complexity , contributing to the development of various therapeutics .
Action Environment
The action of Fmoc-N-Me-Gln-OH is influenced by the environment in which peptide synthesis takes place. For instance, the rate of Fmoc group removal is affected by the concentration of the base, usually piperidine . Furthermore, the temperature of the environment can impact the reaction rate and the stability of the compound .
Safety and Hazards
properties
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOXTAEGHPJPW-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Gln-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)

![Methyl 3-[3-aminopropanoyl(methyl)amino]propanoate;hydrochloride](/img/structure/B2477832.png)



![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide](/img/structure/B2477841.png)

![2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2477843.png)


![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)